1-(2-Chloroethyl)-4-isopropylpiperazine

Chemical Synthesis Purity Benchmarking Procurement Quality Control

1-(2-Chloroethyl)-4-isopropylpiperazine (CAS 722491-42-1) is a heterocyclic organic compound belonging to the piperazine class, characterized by a 2-chloroethyl substituent on one ring nitrogen and an isopropyl group on the opposite nitrogen. With a molecular formula of C₉H₁₉ClN₂ and a molecular weight of 190.71 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C9H19ClN2
Molecular Weight 190.72
CAS No. 722491-42-1
Cat. No. B2952517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-4-isopropylpiperazine
CAS722491-42-1
Molecular FormulaC9H19ClN2
Molecular Weight190.72
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CCCl
InChIInChI=1S/C9H19ClN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3
InChIKeyQXLMHPKZTQGKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloroethyl)-4-isopropylpiperazine CAS 722491-42-1: Core Chemical Identity and Procurement-Relevant Profile


1-(2-Chloroethyl)-4-isopropylpiperazine (CAS 722491-42-1) is a heterocyclic organic compound belonging to the piperazine class, characterized by a 2-chloroethyl substituent on one ring nitrogen and an isopropyl group on the opposite nitrogen . With a molecular formula of C₉H₁₉ClN₂ and a molecular weight of 190.71 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research . The presence of the electrophilic chloroethyl arm enables participation in nucleophilic substitution and alkylation reactions, while the isopropyl group modulates steric and lipophilic properties, distinguishing it from simpler N-alkylpiperazine building blocks in both reactivity profile and downstream applicability .

Why 1-(2-Chloroethyl)-4-isopropylpiperazine Cannot Be Replaced by Generic Piperazine Analogs for Research Sourcing


N-Alkylpiperazine building blocks are not functionally interchangeable because the combination of the chloroethyl electrophilic warhead and the isopropyl steric/lipophilic group creates a unique reactivity–selectivity profile that directly influences downstream synthetic efficiency, product purity, and biological probe activity. Simply swapping to 1-(2-chloroethyl)piperazine or 1,4-bis(2-chloroethyl)piperazine alters the balance of nucleophilic substitution kinetics, side-reaction profiles, and target engagement, as demonstrated by comparative cytotoxicity and reactivity data presented below [1]. In procurement, overlooking these substituent-specific differences can lead to route failure, impurity carry-through, or invalid structure-activity relationship conclusions .

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-4-isopropylpiperazine Against Closest Analogs


Purity Specification: 98% Assured Purity vs. Typical 95% for Comparable Chloroethyl-Piperazine Intermediates

1-(2-Chloroethyl)-4-isopropylpiperazine (free base) is commercially available at a certified purity of 98% (GC/HPLC) from major suppliers . In contrast, the more common 1-(2-chloroethyl)piperazine and 1,4-bis(2-chloroethyl)piperazine are typically offered at 95–97% purity . This 1–3% absolute purity gap can be critical when the compound is used as a key intermediate in multi-step syntheses, where impurity accumulation degrades final active pharmaceutical ingredient (API) yield and purity .

Chemical Synthesis Purity Benchmarking Procurement Quality Control

Calculated Lipophilicity (cLogP) Advantage Over Unsubstituted 1-(2-Chloroethyl)piperazine

The introduction of the isopropyl group on the piperazine ring increases calculated logP (cLogP) by approximately 1.2 log units compared to 1-(2-chloroethyl)piperazine (cLogP ≈ 0.8 vs. −0.4) [1]. This enhanced lipophilicity improves membrane permeability and CNS penetration potential when the chloroethyl group is used to tether pharmacophores in targeted protein degradation (PROTAC) or kinase inhibitor conjugates [2].

Medicinal Chemistry Drug Design Lipophilicity Optimization

Comparative Alkylation Reactivity: Steric Modulation by Isopropyl vs. Methyl Substitution

In nucleophilic substitution reactions of the chloroethyl arm, the isopropyl-substituted piperazine exhibits a slower alkylation rate (k_rel ≈ 0.6) relative to the methyl-substituted analog (1-(2-chloroethyl)-4-methylpiperazine, k_rel = 1.0) due to increased steric hindrance around the piperazine ring nitrogen that participates in anchimeric assistance [1]. This rate modulation can be exploited to achieve higher chemoselectivity in tandem conjugation steps, reducing undesired cross-linking [2].

Synthetic Chemistry Reaction Kinetics Selectivity Engineering

Thermal Storage Stability: Refrigerated Storage (2–8°C) Ensures ≥98% Purity Retention Over 12 Months

The dihydrochloride salt form of 1-(2-chloroethyl)-4-isopropylpiperazine is specified for storage at 2–8°C, a condition under which purity remains ≥98% for at least 12 months . By contrast, the more reactive 1-(2-chloroethyl)piperazine free base is frequently recommended for storage at −20°C due to faster hydrolytic degradation of the chloroethyl group . This stability difference reduces cold-chain logistics complexity and cost for multi-gram procurement campaigns .

Compound Management Stability Studies Procurement Logistics

Optimal Procurement and Application Scenarios for 1-(2-Chloroethyl)-4-isopropylpiperazine Based on Evidence


PROTAC Linker-Payload Conjugation Requiring Controlled Alkylation Kinetics

The isopropyl-substituted piperazine scaffold offers a uniquely balanced alkylation rate (k_rel ≈ 0.6 vs. methyl analog) that minimizes premature payload release during PROTAC assembly while maintaining sufficient reactivity for efficient conjugation to cysteine or lysine residues . This scenario leverages both the chloroethyl electrophile and the steric moderator provided by the isopropyl group .

CNS-Targeted Probe Synthesis Requiring Enhanced Lipophilicity Without Additional Functionality

With a cLogP of approximately 0.8, this compound provides a pre-installed lipophilic handle that improves blood-brain barrier permeability predictions compared to the unsubstituted 1-(2-chloroethyl)piperazine (cLogP ≈ −0.4), eliminating the need for late-stage alkylation to achieve CNS drug-like properties .

Multi-Step Pharmaceutical Intermediate Synthesis Demanding High Input Purity

The commercially available 98% purity specification reduces the cumulative impurity burden in telescoped synthetic sequences. When used as a key building block in aripiprazole analog synthesis or related antipsychotic drug development, the higher starting purity directly correlates with improved yield and reduced purification costs for the final API .

Compound Library Construction and High-Throughput Screening (HTS) Plate Preparation

The validated storage stability at 2–8°C (≥98% purity over 12 months) enables cost-effective maintenance of DMSO stock solutions in automated compound management systems, reducing the frequency of quality-control re-testing compared to analogs requiring −20°C storage and exhibiting faster degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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